Product packaging for 4,4'-Dichlorobenzophenone oxime(Cat. No.:CAS No. 1714-50-7)

4,4'-Dichlorobenzophenone oxime

Cat. No.: B158347
CAS No.: 1714-50-7
M. Wt: 266.12 g/mol
InChI Key: NAXFZIAEWOZCSH-UHFFFAOYSA-N
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Description

4,4'-Dichlorobenzophenone oxime is a chemical compound of interest in organic and medicinal chemistry research. It is derived from 4,4'-Dichlorobenzophenone, a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and polymers . Oximes, as a functional group, are widely recognized for their role as key intermediates in organic synthesis and their presence in bioactive molecules . For instance, oxime-based structures are significant in developing acetylcholinesterase reactivators as antidotes for organophosphate poisoning and are also found in certain FDA-approved cephalosporin antibiotics . Researchers may explore the potential of this compound in these or similar fields. This product is strictly for Research Use Only (RUO).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9Cl2NO B158347 4,4'-Dichlorobenzophenone oxime CAS No. 1714-50-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1714-50-7

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

N-[bis(4-chlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H9Cl2NO/c14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10/h1-8,17H

InChI Key

NAXFZIAEWOZCSH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)Cl)Cl

Other CAS No.

1714-50-7

Origin of Product

United States

Advanced Synthetic Pathways for 4,4 Dichlorobenzophenone Oxime and Its Key Intermediates

Methodologies for the Preparation of 4,4'-Dichlorobenzophenone (B107185)

The industrial production of 4,4'-dichlorobenzophenone has traditionally been dominated by the Friedel-Crafts acylation reaction. However, alternative routes and the development of more sustainable catalytic systems are expanding the synthetic landscape for this key intermediate.

Friedel-Crafts Acylation Strategies of Halogenated Benzenes

The most common method for synthesizing 4,4'-dichlorobenzophenone is the Friedel-Crafts acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride. wikipedia.orgchegg.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most frequently employed catalyst. wikipedia.orgchegg.com The reaction is generally carried out in a suitable solvent, such as petroleum ether. wikipedia.orgchegg.com This process is known for its high efficiency, with reported yields reaching up to 98%. chemicalbook.com

The reaction proceeds via the formation of an acylium ion intermediate, generated from the reaction of 4-chlorobenzoyl chloride with the Lewis acid catalyst. This electrophile then attacks the chlorobenzene ring, primarily at the para position due to the directing effect of the chlorine atom, leading to the formation of the desired 4,4'-disubstituted product.

Alternative Precursor Conversion Routes

An alternative pathway to 4,4'-dichlorobenzophenone involves a multi-step synthesis starting from diphenylmethane (B89790). This route includes the chlorination of diphenylmethane to produce 4,4'-dichlorodiphenylmethane (B89789), followed by further chlorination to yield 4,4'-dichlorodiphenylmethylene dichloride. The final step is the hydrolysis of this intermediate to afford 4,4'-dichlorobenzophenone. google.com Another described method involves the oxidation of 4,4'-dichlorodiphenylmethane to generate 4,4'-dichlorobenzophenone. google.com One specific method for this oxidation utilizes a sodium copper chlorophyllin catalyst in the presence of tert-butyl hydroperoxide and γ-picoline in an acetone (B3395972)/water solvent system at 80°C for 10 hours, achieving a yield of 98%. chemicalbook.com

Catalytic Systems in 4,4'-Dichlorobenzophenone Synthesis

While aluminum chloride is a highly effective catalyst for the Friedel-Crafts acylation, its use in stoichiometric amounts can lead to significant waste streams. Research into more sustainable and reusable catalysts has led to the exploration of crystalline aluminosilicates, such as zeolites. google.com These solid acid catalysts offer advantages in terms of handling, separation from the reaction mixture, and potential for regeneration.

A Japanese patent describes the use of crystalline aluminosilicate (B74896) catalysts for the condensation of p-chlorobenzoyl chloride with chlorobenzene to produce 4,4'-dichlorobenzophenone with high selectivity (96%). google.com The reaction is conducted at temperatures ranging from 80-450°C. Zeolites with an effective pore diameter of at least 6 Ångstroms, such as high-silica Y-type, mordenite (B1173385), or beta zeolites, are preferred. google.com In one example using a proton-type mordenite catalyst, a yield of 3% with a 96% selectivity for the 4,4'-isomer was reported. google.com Another example using a different zeolite catalyst showed a dichlorobenzophenone yield of 5 mol% with a 94% selectivity for the desired isomer. google.com

Table 1: Comparison of Catalytic Systems in the Synthesis of 4,4'-Dichlorobenzophenone

Catalyst SystemReactantsSolventTemperature (°C)Yield (%)Selectivity for 4,4'-isomer (%)
Aluminum Chloride (AlCl₃)Chlorobenzene, 4-Chlorobenzoyl ChloridePetroleum EtherNot specifiedUp to 98% chemicalbook.comHigh
Crystalline Aluminosilicate (Proton-type Mordenite)p-Chlorobenzoyl Chloride, ChlorobenzeneNot specifiedNot specified3% google.com96% google.com
Crystalline Aluminosilicate (Zeolite)p-Chlorobenzoyl Chloride, ChlorobenzeneNot specifiedNot specified5 mol% google.com94% google.com
Sodium Copper Chlorophyllin / TBHP4,4'-DichlorodiphenylmethaneAcetone/Water80°C98% chemicalbook.comNot applicable

Note: The yields for zeolite catalysts are reported under specific experimental conditions in the cited patent and may not represent optimized values.

Oximation Reactions for the Formation of 4,4'-Dichlorobenzophenone Oxime

The conversion of 4,4'-dichlorobenzophenone to its corresponding oxime is a crucial final step. This is typically achieved through a condensation reaction with a hydroxylamine (B1172632) derivative. In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign oximation methods.

Condensation Reactions with Hydroxylamine Derivatives

The classical method for preparing oximes involves the reaction of a ketone with hydroxylamine hydrochloride in the presence of a base. chegg.com The base, commonly sodium hydroxide (B78521) or sodium acetate (B1210297), is necessary to neutralize the hydrochloric acid and generate the free hydroxylamine, which then acts as the nucleophile. chegg.comquora.com The reaction is often carried out in a solvent such as ethanol. For similar reactions, such as the oximation of acetophenone, yields as high as 94% have been reported using sodium hydroxide and hydroxylamine hydrochloride in an ethanol/water mixture. rsc.org The optimal pH for oxime formation is typically in the range of 4-6.

Solvent-Free and Green Chemistry Approaches to Oxime Synthesis

Solvent-free reaction conditions represent another important green chemistry approach. These reactions are often carried out by grinding the solid reactants together, sometimes with a solid catalyst. This technique minimizes waste and can lead to high product yields in short reaction times. While specific examples for the solvent-free oximation of 4,4'-dichlorobenzophenone are not detailed in the provided search results, the methodology has been successfully applied to the synthesis of other oximes.

Table 2: Comparison of Oximation Methods

MethodReactantsBaseSolventReaction TimeYield (%)
Conventional HeatingAcetophenone, Hydroxylamine hydrochlorideSodium HydroxideEthanol/Water3 hours94% rsc.org
Conventional Heating1,3-Diphenyl-2-propanone, Hydroxylamine hydrochloridePyridineEthanol2 hours96% rsc.org
Microwave-Assisted SynthesisVarious azaheterocyclesVariousVarious4-30 minutesHigher than conventional nih.gov
Solvent-Free GrindingVarious carbonyls, Hydroxylamine hydrochlorideBi₂O₃ (catalyst)NoneShortExcellent

Note: The data in this table is for analogous oximation reactions and is intended to be illustrative of the different methodologies.

Microreactor-Based Synthesis of Ketoximes

The synthesis of ketoximes, including this compound, has been significantly advanced by the adoption of microreactor technology. kth.sersc.org Microreactors offer a paradigm shift from traditional batch processing, providing highly controlled reaction environments that lead to improved yields, higher selectivity, and enhanced safety. chimia.ch The key advantages stem from the inherent physical properties of these systems: a high surface-to-volume ratio ensures superior thermal control by preventing hotspots, while the small channel dimensions facilitate extremely efficient mixing, which minimizes the formation of byproducts. chimia.chyoutube.com

Research into the synthesis of ketoximes using microdroplets as microreactors has demonstrated these benefits. acs.org In a typical setup analogous to the synthesis of benzophenone (B1666685) oxime, a solution of the ketone (e.g., 4,4'-Dichlorobenzophenone in a solvent like methanol) and a solution of hydroxylamine in a basic medium (e.g., sodium hydroxide) are pumped through separate capillaries. acs.org These streams converge, and the resulting microdroplets are passed through a heated chamber where the oximation reaction occurs with exceptional speed, often within seconds. acs.org This method not only accelerates the reaction but also aligns with the principles of green chemistry by reducing solvent usage and waste generation. acs.org

The application of microreactor technology allows for precise control over reaction parameters such as temperature, reactant concentrations, and residence time, enabling the optimization of the synthesis process to achieve high yields and purity. chimia.chacs.org

Table 1: Parameters and Advantages of Microreactor-Based Ketoxime Synthesis
Parameter/FeatureDescriptionAdvantageSource
ReactantsSolution 1: 4,4'-Dichlorobenzophenone in methanol (B129727). Solution 2: Hydroxylamine and Sodium Hydroxide in water.Precise molar ratio control. acs.org
Reactor TypeMicrodroplet generator with heated spray chamber.Rapid reaction rates (seconds). acs.org
Temperature ControlHigh surface-to-volume ratio in microchannels/droplets allows for efficient heat exchange.Prevents hotspots, reduces side reactions, and improves selectivity. chimia.chyoutube.com
MixingEfficient diffusion-based mixing within microdroplets.Eliminates concentration gradients, leading to uniform product formation and higher yields. chimia.ch
Overall ProcessContinuous flow system.Scalable, safer for exothermic reactions, and reduces solvent/reagent consumption. rsc.org

Purification and Isolation Techniques for this compound

The isolation and purification of this compound are critical steps to ensure the final product meets the required purity standards for subsequent applications. Several techniques can be employed, ranging from simple precipitation to more sophisticated chromatographic methods.

A straightforward method for isolation involves direct precipitation from the reaction mixture. For instance, after synthesis, the reaction mixture can be added to an acidic solution, such as dilute hydrochloric acid, causing the oxime to precipitate out as a solid. prepchem.com The resulting solid can then be collected by filtration. prepchem.com In many cases, this initial product may be of sufficient purity for further use without additional purification steps. prepchem.com

For higher purity requirements, liquid-liquid extraction offers a viable method. This technique exploits the differential solubility of the compound between two immiscible liquid phases. An approach analogous to the purification of its precursor, 4,4'-Dichlorobenzophenone, involves using the basicity of the compound. nih.gov The crude oxime can be dissolved in a nonpolar organic solvent, and impurities can be removed by washing with acidic or basic aqueous solutions. The parent ketone, 4,4'-Dichlorobenzophenone, can be separated from non-basic compounds by partitioning it into concentrated sulfuric acid, followed by dilution and re-extraction into an organic solvent. nih.gov A similar principle could be adapted for the oxime.

Column chromatography is a highly effective technique for purifying organic compounds. The crude this compound can be purified using flash column chromatography with silica (B1680970) gel as the stationary phase. chemicalbook.com A suitable mobile phase, typically a mixture of nonpolar and polar solvents like petroleum ether and ethyl acetate, is used to elute the compound from the column, separating it from unreacted starting materials and byproducts. chemicalbook.com

Recrystallization is another fundamental purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. An impure sample of this compound can be dissolved in a minimal amount of a suitable hot solvent or solvent mixture. As the solution cools, the solubility of the oxime decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. The pure crystals are then isolated by filtration. A process of dissolving the crude product in a hot alkanol (like methanol) and allowing it to cool to precipitate the purified compound has been shown to be effective for structurally similar compounds like 4,4'-dichlorodiphenyl sulfone, yielding purities of over 99.8%. google.com

Table 2: Summary of Purification and Isolation Techniques
TechniquePrincipleTypical ProcedureSource
PrecipitationReduced solubility in a non-solvent.The reaction mixture is added to a dilute acid (e.g., HCl), causing the product to precipitate. The solid is collected by filtration. prepchem.com
Liquid-Liquid ExtractionDifferential solubility between two immiscible liquids.Crude product is dissolved in an organic solvent and washed with aqueous solutions to remove impurities. Can exploit basicity of the compound. nih.gov
Column ChromatographyDifferential adsorption onto a solid stationary phase.The crude mixture is loaded onto a silica gel column and eluted with a solvent system (e.g., petroleum ether/ethyl acetate) to separate components. chemicalbook.com
RecrystallizationDifference in solubility between the compound and impurities in a solvent at different temperatures.The impure solid is dissolved in a minimum of hot solvent (e.g., an alkanol) and allowed to cool slowly to form pure crystals. google.com

Exploration of Chemical Reactivity and Functional Group Transformations of 4,4 Dichlorobenzophenone Oxime

Conversion to Nitrogen-Containing Heterocyclic Compounds

The oxime functionality of 4,4'-dichlorobenzophenone (B107185) oxime serves as a valuable synthon for the creation of diverse nitrogen-containing heterocyclic rings, which are significant scaffolds in medicinal chemistry. iars.inforesearchgate.netnih.gov The synthesis of these compounds often involves multi-step reactions, leveraging the reactivity of the oxime group. researchgate.net

One key method involves the formation of oxime ethers, which act as intermediates in the synthesis of various heterocyclic systems. iars.inforesearchgate.net These derivatives can undergo cyclization reactions under specific conditions to yield compounds like isoxazoles, azepines, and pyrazines. researchgate.net The reaction conditions, such as the choice of base and solvent, play a crucial role in directing the reaction towards the desired heterocyclic product. researchgate.net

For instance, the reaction of oximes with other reagents can lead to the formation of pyrroles and their derivatives. clockss.org The intramolecular Heck-type amination of γ,δ-unsaturated ketone O-pentafluorobenzoyl oximes, catalyzed by palladium complexes, is a known method for synthesizing substituted pyrroles. clockss.org Another approach involves the reaction of ketoxime O-(S-methyl xanthates) which, upon irradiation, can lead to dihydropyrroles through the cyclization of an intermediate iminyl radical. clockss.org

Transformations to Nitriles, Nitro Compounds, and Amines

The oxime group of 4,4'-dichlorobenzophenone oxime can be transformed into other important nitrogen-containing functional groups, namely nitriles, nitro compounds, and amines.

The dehydration of aldoximes to nitriles is a common and valuable transformation in organic synthesis. ionike.comresearchgate.net Various reagents and conditions can be employed to achieve this conversion. For example, treatment of an aldoxime with chlorosulfonic acid in toluene (B28343) can afford the corresponding nitrile rapidly and in high yield. ionike.com Another mild and efficient method involves the use of p-toluenesulfonyl chloride and a mild base like triethylamine (B128534) in dichloromethane. This process highlights a practical approach for converting aldehydes to nitriles in a one-pot reaction. The reaction often proceeds by converting the oxime to a better leaving group, followed by elimination.

The conversion of oximes to nitro compounds is another possible transformation, although less commonly detailed for this specific substrate in the provided context. However, the reverse reaction, the conversion of nitro compounds to oximes, is a known process.

The transformation of oximes to amines can be achieved through rearrangement reactions. The Neber rearrangement, for example, converts a ketoxime into an α-amino ketone. wikipedia.orgnumberanalytics.com This reaction typically involves the initial conversion of the oxime to an O-sulfonate, such as a tosylate. Subsequent treatment with a base leads to the formation of an azirine intermediate, which is then hydrolyzed to the α-amino ketone. wikipedia.org

Derivatization Reactions of the Oxime Functionality

The hydroxyl group of the oxime in this compound can undergo various derivatization reactions, such as esterification and etherification, to form oxime esters and oxime ethers, respectively. These derivatives are often synthesized to act as intermediates for further transformations. researchgate.netclockss.org

Oxime ethers can be prepared by reacting the oxime with appropriate reagents in the presence of a base. researchgate.net These derivatives are valuable in the synthesis of heterocyclic compounds. iars.inforesearchgate.net For example, α-diazo-oxime ethers can undergo rhodium-catalyzed rearrangement to produce 2H-azirine-2-carboxylic esters. researchgate.net

Similarly, oxime esters, such as oxime benzoates, can be synthesized and utilized in subsequent reactions. These esters can react with reagents like tributyltin hydride in the presence of a radical initiator (AIBN) to generate iminyl radicals, which can then participate in cyclization reactions. clockss.org

Rearrangement Reactions Involving the Oxime Moiety

The oxime moiety of this compound is susceptible to several important rearrangement reactions, most notably the Beckmann and Neber rearrangements.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or by other reagents such as tosyl chloride and thionyl chloride. wikipedia.orgthermofisher.com The reaction proceeds stereospecifically, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org For a symmetrical ketoxime like this compound, the Beckmann rearrangement would be expected to yield a single amide product. Research has shown that for benzophenone (B1666685) oxime, the conversion can reach 100% with no by-products detected under certain conditions, such as using chlorosulfonic acid in toluene. ionike.com

The Neber rearrangement provides a pathway from a ketoxime to an α-amino ketone. wikipedia.orgnumberanalytics.com The process begins with the conversion of the oxime to a good leaving group, typically an O-sulfonate (e.g., a tosylate). wikipedia.org A base is then used to form a carbanion, which displaces the sulfonate group to form an azirine intermediate. wikipedia.org Subsequent hydrolysis of the azirine yields the α-aminoketone. wikipedia.org The Beckmann rearrangement can sometimes be a competing side reaction. wikipedia.org

These rearrangement reactions significantly expand the synthetic utility of this compound, allowing for the creation of structurally diverse and valuable molecules.

Catalytic Applications of 4,4 Dichlorobenzophenone Oxime Derived Complexes in Modern Organic Synthesis

Design and Synthesis of Oxime Palladacycles from 4,4'-Dichlorobenzophenone (B107185) Oxime

Oxime-derived palladacycles, particularly those synthesized from 4,4'-dichlorobenzophenone oxime, have emerged as highly efficient and robust pre-catalysts for a variety of cross-coupling reactions. thieme-connect.comrsc.org These palladacycles are typically synthesized through the aromatic metallation of the corresponding oxime with a palladium salt, such as lithium tetrachloropalladate(II) (Li2PdCl4), in the presence of a base like sodium acetate (B1210297) (NaOAc) in methanol (B129727) at room temperature. thieme-connect.com This straightforward synthetic route yields dimeric, chloro-bridged palladacycles that are notably stable, insensitive to air and moisture, and can be handled under aerobic conditions. thieme-connect.comresearchgate.nettcichemicals.com

The resulting palladacycle from this compound, often referred to as Nájera Catalyst I, is a di-μ-chlorobis[5-chloro-2-[(4-chlorophenyl)(hydroxyimino)methyl]phenyl]palladium(II) dimer. tcichemicals.com The presence of the chloro substituents on the benzophenone (B1666685) moiety is believed to contribute to the high catalytic activity observed in various C-C bond-forming reactions. thieme-connect.com The structure of these palladacycles allows for the formation of catalytically active mononuclear species through bridge-splitting reactions with appropriate ligands or under specific reaction conditions. researchgate.net

Homo- and Heterogeneous Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Complexes derived from this compound have demonstrated exceptional versatility as catalysts in a range of fundamental organic transformations. These palladacycles serve as effective pre-catalysts, often generating highly active palladium nanoparticles in situ, which are the true catalytic species. rsc.org Their application spans across several key cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and materials science. nih.gov The palladacycle derived from this compound has proven to be a highly effective pre-catalyst for this transformation. thieme-connect.comresearchgate.net It can efficiently catalyze the coupling of a wide range of aryl and heteroaryl chlorides with arylboronic acids. researchgate.net Notably, these reactions can be carried out under phosphine-free conditions and in aqueous media, which are significant advantages from both an economic and environmental perspective. researchgate.netdntb.gov.ua

The catalytic system often employs a base such as potassium carbonate (K2CO3) and may require an additive like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydroxide (B78521) (TBAOH), particularly for challenging substrates like deactivated aryl chlorides. thieme-connect.comresearchgate.net The reactions can be performed under both conventional heating and microwave irradiation, with the latter often leading to significantly reduced reaction times. researchgate.net The efficiency of this catalytic system allows for the synthesis of functionalized biaryl derivatives in high yields. researchgate.net

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid Catalyzed by this compound Palladacycle

EntryAryl ChlorideProductYield (%)
14-Chloroacetophenone4-Acetylbiphenyl95
24-Chlorobenzonitrile4-Cyanobiphenyl98
32-Chlorotoluene2-Methylbiphenyl85
41-Chloro-4-nitrobenzene4-Nitrobiphenyl92

Reaction conditions: Aryl chloride (1 mmol), phenylboronic acid (1.2 mmol), this compound palladacycle (0.25 mol% Pd), [HP(t-Bu)3]BF4 (1 mol%), K2CO3 (2 mmol), TBAOH (1 mmol), DMF, 110 °C. researchgate.net

Mizoroki-Heck, Stille, and Sonogashira Coupling Reactions

The catalytic prowess of this compound-derived palladacycles extends beyond the Suzuki-Miyaura reaction to other pivotal C-C bond-forming reactions. thieme-connect.com These include the Mizoroki-Heck, Stille, and Sonogashira coupling reactions. thieme-connect.comtcichemicals.com In the Mizoroki-Heck reaction, which involves the coupling of an unsaturated halide with an alkene, these palladacycles have demonstrated high efficiency. thieme-connect.comtcichemicals.com

Similarly, in Stille coupling (coupling of an organotin compound with an organohalide) and Sonogashira coupling (coupling of a terminal alkyne with an aryl or vinyl halide), the this compound-derived catalyst has shown remarkable activity. thieme-connect.comtcichemicals.com A significant advantage in the Sonogashira reaction is the ability to perform the coupling in the absence of copper co-catalysts and amines, which are often required in traditional protocols. tcichemicals.com This simplifies the reaction setup and purification procedures. These reactions can be conducted in both organic and aqueous solvents, highlighting the versatility of the catalyst system. thieme-connect.comtcichemicals.com

Ullmann-Type and Glaser Reactions

The application of this compound-derived palladacycles also encompasses Ullmann-type and Glaser coupling reactions. thieme-connect.com The Ullmann-type reaction, traditionally a copper-catalyzed homocoupling of aryl halides, can be effectively promoted by these palladium complexes. thieme-connect.com This provides an alternative and often more efficient route to symmetrical biaryls.

Furthermore, these palladacycles are active catalysts for the Glaser coupling, a reaction that involves the homocoupling of terminal alkynes to form symmetrical diynes. thieme-connect.com The ability of a single catalyst system to facilitate such a diverse range of coupling reactions underscores its significant utility in synthetic organic chemistry. thieme-connect.com

Catalytic Efficiency Under Low Palladium Loadings

A key feature of the this compound-derived palladacycles is their high catalytic activity, which allows for their use at very low palladium loadings. thieme-connect.comrsc.org For instance, in Suzuki-Miyaura reactions, catalyst loadings as low as 0.1 to 0.5 mol% of palladium are often sufficient to achieve high yields. researchgate.net In some cases, even lower loadings, in the parts-per-million (ppm) range, have been reported for highly efficient Suzuki-Miyaura couplings in water, although this may involve specifically engineered palladacycles and ligands. rsc.org

The ability to operate at low catalyst concentrations is economically and environmentally beneficial, as it reduces the cost of the precious metal catalyst and minimizes palladium contamination in the final product. nih.govrsc.org This high turnover number (TON) is a testament to the stability and reactivity of the catalytically active species generated from the palladacycle precursor. rsc.org

Supported Catalysts Derived from this compound Complexes

To address the challenges of catalyst recovery and reuse, a significant area of research has focused on the immobilization of homogeneous catalysts onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts. rsc.org

Palladacycles derived from this compound have been successfully supported on various materials, including magnetic nanoparticles. researchgate.net These supported catalysts offer several benefits, such as easy separation from the reaction mixture using an external magnet, which simplifies product purification and allows for the recycling and reuse of the catalyst. researchgate.net For example, a magnetic nanoparticle-supported oxime palladacycle has been shown to be a highly efficient and separable catalyst for the Suzuki-Miyaura cross-coupling reaction at room temperature in aqueous media. researchgate.net This supported catalyst demonstrated high activity under phosphine-free conditions and with low palladium loading (0.3 mol%). researchgate.net The development of such supported systems is a crucial step towards more sustainable and cost-effective catalytic processes. rsc.orgmdpi.com

Ligand Design and Structure-Activity Relationships in Oxime-Based Catalysts

The design of the ligand is a critical factor that governs the efficacy of a metal catalyst. In palladacycle chemistry, the ligand framework not only stabilizes the metal center but also directly influences its reactivity, selectivity, and stability. For oxime-based palladacycles, modifications to the oxime ligand can have a profound impact on the catalytic performance.

The electronic and steric properties of the substituents on the oxime ligand play a crucial role. The donor capability and π-accepting ability of the ligand can affect the electron density at the palladium center, which in turn influences the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net For instance, the introduction of different functional groups on the aromatic rings of the benzophenone oxime can modulate the catalyst's activity.

Structure-activity relationship (SAR) analyses indicate that even subtle changes in the ligand structure can lead to significant differences in catalytic outcomes. nih.gov For example, in the context of other complex catalytic systems, the introduction of specific functional groups, such as an electron-rich cyclohexyl group in phosphine (B1218219) ligands, has been shown to create unique effects in asymmetric transformations. nih.gov While the provided search results focus more on the support, the principle of ligand influence remains central. The oxime moiety itself is crucial, as oxime-based palladacycles are recognized as highly efficient and easily prepared precursors for generating catalytically active palladium clusters or nanoparticles. scispace.com The design of new families of oxime palladacycles, for instance by incorporating other ligands like phosphorus ylides, can lead to complexes with novel catalytic activities and even potential applications beyond catalysis, such as in medicine. researchgate.net

The stability of the palladacycle, which is essential for preventing catalyst decomposition and palladium leaching, is also directly tied to the ligand's structure. A well-designed ligand provides a stable coordination environment for the palladium atom, enhancing the catalyst's longevity and recyclability, which are key advantages of using these immobilized systems. scispace.comrsc.org

Spectroscopic and Crystallographic Investigations of 4,4 Dichlorobenzophenone Oxime and Its Coordination Complexes

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of chemical compounds. The plan was to explore the following, but specific data for 4,4'-Dichlorobenzophenone (B107185) oxime is not available.

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 4,4'-Dichlorobenzophenone oxime, ¹H and ¹³C NMR data would be crucial for confirming the conversion of the ketone to the oxime. This would be observed by the disappearance of the ketonic carbon signal and the appearance of a new signal for the C=N-OH carbon, as well as a characteristic signal for the hydroxyl proton. In coordination complexes, changes in the chemical shifts of the aromatic protons and the C=N carbon would indicate the coordination of the oxime to a metal center.

A general procedure for synthesizing oximes from benzophenones involves reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. For instance, a method for synthesizing 4,4'-dimethoxybenzophenone (B177193) oxime involves heating the ketone with hydroxylamine hydrochloride and sodium hydroxide (B78521) in ethanol. A similar approach could likely be employed for the synthesis of this compound.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the oxime group. Upon formation of coordination complexes, shifts in the absorption maxima (either to longer or shorter wavelengths) would indicate the coordination of the oxime ligand to the metal ion and provide insights into the geometry of the resulting complex.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula (C₁₃H₉Cl₂NO). The fragmentation pattern would likely involve the loss of small molecules such as OH, NOH, and cleavage of the C-C bond adjacent to the C=N group. Analysis of the mass spectra of its coordination complexes would help to confirm the stoichiometry of the metal-ligand complex.

Thermal Analysis Techniques for Stability and Degradation Profiles of Derived Materials

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of materials. TGA would provide information on the temperature at which this compound and its coordination complexes begin to decompose and the number of decomposition steps involved. DSC would reveal information about phase transitions, such as melting points, and the enthalpies associated with these processes. This data is crucial for understanding the thermal stability of any materials derived from this compound.

Exploration of 4,4 Dichlorobenzophenone Oxime S Role in Advanced Materials Science

Application as a Precursor in Polymer Synthesis and Polymerization Chemistry

The utility of 4,4'-Dichlorobenzophenone (B107185) oxime in polymer science is primarily derived from its potential to be transformed into reactive monomers suitable for creating high-performance polymers. Its parent compound, 4,4'-Dichlorobenzophenone, is a known intermediate in the synthesis of materials like polyether-polyketones. chemicalbook.comchemicalbook.com The oxime derivative opens pathways to new polymer structures with modified properties.

While high-performance polymers like Polyetheretherketone (PEEK) are typically synthesized from precursors such as 4,4'-difluorobenzophenone (B49673) or its more cost-effective analogue, 4,4'-dichlorobenzophenone, the oxime derivative provides a strategic entry point to related polymer families. chemicalbook.comresearchgate.netwikipedia.org The synthesis of PEEK involves the reaction of a dihalobenzophenone with a bisphenol salt. wikipedia.org

The unique contribution of 4,4'-Dichlorobenzophenone oxime lies in its ability to undergo a Beckmann rearrangement. evitachem.com This acid-catalyzed reaction transforms the oxime functional group into an amide linkage, yielding a substituted benzanilide (B160483) structure. This resulting amide-containing molecule can then serve as a novel monomer. By incorporating this monomer into a polymerization reaction, a poly(ether amide ketone) can be synthesized. These polymers are structurally related to PEEK but feature amide groups in the polymer backbone, which can introduce improved properties such as enhanced solvent resistance, higher glass transition temperature, and increased mechanical strength due to hydrogen bonding between polymer chains.

Table 1: Physical and Chemical Properties of the Parent Ketone This table details the properties of the precursor compound used to synthesize the oxime.

PropertyValue
Chemical Formula C₁₃H₈Cl₂O
Molecular Weight 251.11 g/mol
Melting Point 144-147 °C
Boiling Point 353 °C
Appearance Faintly yellow crystalline powder
CAS Number 90-98-2

Data sourced from multiple references. chemicalbook.comnist.govsigmaaldrich.comwikipedia.org

The structure of this compound inherently contains a C=N bond, which is a type of imine functionality. This makes the molecule itself an imine-functionalized monomer. The presence of the oxime group (C=N-OH) provides a reactive site that can be targeted for polymerization, leading to polymers with novel architectures.

Polymerization can proceed through several theoretical pathways:

Polycondensation via Aromatic Substitution: The two chlorine atoms on the phenyl rings are susceptible to nucleophilic aromatic substitution. Reacting the oxime monomer with a suitable bis-nucleophile (like a bisphenol or a diamine) could lead to the formation of a polyether or polyamine, with the oxime group pendant to the main chain.

Reactions Involving the Oxime Group: The oxime's hydroxyl group can undergo etherification or esterification reactions with appropriate co-monomers, incorporating the entire dichlorobenzophenone oxime structure into the polymer backbone.

These approaches result in polymers where the imine functionality is preserved, which can be used for post-polymerization modification or to influence the material's final properties, such as thermal stability, chelation ability, or cross-linking potential.

Integration into Membrane Technologies and Separation Science

High-performance polymers, including poly(aryl ether ketone)s and their derivatives, are highly valued in membrane technology for their exceptional thermal stability and chemical resistance. researchgate.net Polymers synthesized using monomers derived from this compound, such as poly(ether amide ketone)s, are promising candidates for advanced separation applications.

The introduction of the amide linkage into the polymer backbone, as described in section 7.1.1, can significantly alter the membrane's surface properties. The amide groups can increase hydrophilicity and provide sites for hydrogen bonding. This modification can enhance water flux and improve the selectivity of the membrane for specific solutes in filtration processes like reverse osmosis and nanofiltration. Furthermore, the inherent rigidity and stability of the aromatic backbone ensure that these membranes can operate under harsh chemical and thermal conditions, making them suitable for industrial-scale separations in the chemical and pharmaceutical sectors.

Functionalization Strategies for Material Property Modulation

The oxime group in this compound is a versatile chemical handle that allows for various functionalization strategies to precisely modulate material properties. These modifications can be performed on the monomer before polymerization or on the final polymer if the oxime group is incorporated as a pendant moiety.

Table 2: Functionalization Reactions of the Oxime Group

StrategyReagent(s)Resulting Functional GroupImpact on Material Properties
Beckmann Rearrangement Acid catalyst (e.g., H₂SO₄)Amide (-C(O)NH-)Introduces hydrogen bonding, potentially increasing thermal stability and mechanical strength. evitachem.com
Reduction Reducing agents (e.g., LiAlH₄, NaBH₄)Amine (-CH-NH₂)Creates a basic site for further reactions, improves dye affinity, and can enhance adhesion. evitachem.com
Hydrolysis Acid or baseKetone (C=O)Can be used to create stimuli-responsive materials or for controlled degradation. evitachem.com
O-Alkylation/O-Acylation Alkyl halides, Acyl chloridesEther (-C=N-OR), Ester (-C=N-OC(O)R)Modifies solubility, thermal stability, and reactivity of the oxime group for further cross-linking.

These functionalization pathways demonstrate the significant potential of this compound as a versatile building block. By leveraging these chemical transformations, it is possible to design and synthesize a new generation of advanced polymers with properties fine-tuned for specific applications in materials science.

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